4-Methoxy-4'-thiomethylbenzophenone
Description
4-Methoxy-4'-thiomethylbenzophenone is a benzophenone derivative featuring a methoxy (-OCH₃) group at the 4-position of one benzene ring and a thiomethyl (-SCH₃) group at the 4'-position of the second benzene ring. The compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in the development of optoelectronic materials and pharmaceutical precursors . Its molecular formula is inferred as C₁₅H₁₄O₂S, with a molecular weight of approximately 270.34 g/mol based on analogs .
Properties
IUPAC Name |
(4-methoxyphenyl)-(4-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBNMEDIJUBJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614399 | |
| Record name | (4-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54118-72-8 | |
| Record name | (4-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-4’-thiomethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-methoxybenzoyl chloride with 4-methylthiophenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of 4-Methoxy-4’-thiomethylbenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: 4-Methoxy-4’-thiomethylbenzophenone can undergo oxidation reactions, where the thiomethyl group is converted to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and thiomethyl groups can participate in nucleophilic substitution reactions. For instance, the methoxy group can be replaced by a hydroxyl group using strong acids like hydrobromic acid (HBr).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: HBr, NaOH
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Secondary alcohols
Substitution: Hydroxy derivatives
Scientific Research Applications
4-Methoxy-4’-thiomethylbenzophenone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-Methoxy-4’-thiomethylbenzophenone exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and thiomethyl groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physical Properties
The following table summarizes key benzophenone derivatives with substitutions at the 4- and 4'-positions, highlighting their structural variations, physical properties, and applications:
Substituent Effects on Properties
- Electron-Donating Groups (EDG): Methoxy (-OCH₃) groups enhance solubility in polar solvents but may reduce bioactivity in certain contexts. For example, in chalcone derivatives, methoxy-substituted compounds showed lower antiproliferative activity compared to halogenated analogs .
- Electron-Withdrawing Groups (EWG): Nitro (-NO₂) groups increase thermal stability and reactivity in electrophilic substitutions. 4-Methoxy-4'-nitrobenzophenone’s high melting point (125–127°C) reflects its crystalline stability .
- Thiomethyl (-SCH₃): This sulfur-containing group can influence optical properties.
Biological Activity
4-Methoxy-4'-thiomethylbenzophenone (MTBP) is a synthetic organic compound belonging to the class of benzophenones, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.
Chemical Structure and Properties
MTBP features a benzophenone core with a methoxy group and a thiomethyl substituent, which may influence its interaction with biological systems. The general structure can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of both electron-donating (methoxy) and electron-withdrawing (thiomethyl) groups.
Antioxidant Activity
Recent studies have indicated that MTBP exhibits significant antioxidant properties . Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. In vitro assays demonstrated that MTBP can scavenge free radicals effectively, suggesting its potential as a protective agent against oxidative damage.
Antimicrobial Activity
MTBP has shown promising antimicrobial activity against various pathogens. Studies have reported that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Cytotoxicity
The cytotoxic effects of MTBP were evaluated using several mammalian cell lines. Results indicated that MTBP has selective cytotoxicity against certain cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | Moderate cytotoxicity |
| MCF-7 (breast cancer) | 22.5 | Selective against cancer cells |
| L929 (normal fibroblast) | >100 | Low toxicity |
Anti-inflammatory Activity
MTBP has been investigated for its anti-inflammatory properties . In vitro studies using macrophage cell lines demonstrated that MTBP significantly reduces the production of pro-inflammatory cytokines and nitric oxide (NO). This activity suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activities of MTBP can be understood through structure-activity relationship studies. Modifications to the benzophenone structure, such as varying the substituents on the aromatic rings, can enhance or diminish its biological activity. For instance, the presence of methoxy and thiomethyl groups appears to be critical for its antioxidant and antimicrobial activities.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of MTBP against multi-drug resistant E. coli showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios.
- Cytotoxicity Assessment : In a comparative study, MTBP was found to be more effective than some standard chemotherapeutic agents in inhibiting the growth of specific cancer cell lines, suggesting further exploration in clinical settings.
- Anti-inflammatory Mechanism : Research involving RAW 264.7 macrophages indicated that MTBP downregulates NO production significantly, with an IC50 value of 18 µM, comparable to known anti-inflammatory drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
